molecular formula C17H18ClFN2O B4621811 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea

Cat. No.: B4621811
M. Wt: 320.8 g/mol
InChI Key: HOMZTQAHMWKDDG-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea is an organic compound with the molecular formula C₁₇H₁₈ClFN₂O It is characterized by the presence of both chlorophenyl and fluoromethylphenyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea typically involves the reaction of 1-(4-chlorophenyl)propan-1-amine with 3-fluoro-4-methylphenyl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: Urea derivatives with oxidized side chains.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogen-substituted derivatives.

Scientific Research Applications

1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-3-(3-chlorophenyl)urea
  • 1-(4-Fluorophenyl)-3-(3-methylphenyl)urea
  • 1-(4-Bromophenyl)-3-(3-fluoro-4-methylphenyl)urea

Comparison: 1-[1-(4-Chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea is unique due to the presence of both chlorophenyl and fluoromethylphenyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)propyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClFN2O/c1-3-16(12-5-7-13(18)8-6-12)21-17(22)20-14-9-4-11(2)15(19)10-14/h4-10,16H,3H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMZTQAHMWKDDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=C(C=C2)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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